2-Chloro-5-hydroxypyridine 1-oxide
Description
Significance of Pyridine (B92270) N-Oxides in Heterocyclic Chemistry
Pyridine N-oxides are a class of heterocyclic compounds derived from pyridine through the oxidation of the ring nitrogen atom. parchem.com This N-oxidation fundamentally alters the electronic properties of the pyridine ring. The N-oxide group acts as an electron-donating group through resonance, increasing electron density at the 2- and 4-positions, while also exhibiting an electron-withdrawing inductive effect. This dual nature enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution, making pyridine N-oxides valuable synthetic intermediates. psu.edu
The N-oxide functionality can be readily introduced and removed, offering a strategic tool for directing substitutions on the pyridine ring that would otherwise be difficult to achieve. parchem.com Furthermore, the N-oxide moiety itself can participate in various chemical transformations and has been identified as a key pharmacophore in a number of bioactive compounds and drugs. guidechem.com Their utility extends to serving as ligands in coordination chemistry and as reagents in photochemical reactions. parchem.comchemicalbook.com
Overview of Halogenated and Hydroxylated Pyridine N-Oxides
The introduction of halogen and hydroxyl substituents onto the pyridine N-oxide scaffold gives rise to a diverse array of compounds with tailored reactivity. Halogenated pyridine N-oxides are important precursors for introducing other functional groups via nucleophilic substitution reactions. The N-oxide group facilitates these substitutions, particularly at the 2- and 4-positions. For instance, 2-chloropyridine (B119429) N-oxide is a known precursor for the fungicide zinc pyrithione. parchem.com
Hydroxylated pyridine N-oxides, such as 2-hydroxypyridine-N-oxide, exhibit interesting chemical properties and biological activities. They can act as effective chelating agents for metal ions, a property that has been explored in the context of iron metabolism and the development of treatments for iron overload diseases. biosynth.comchemicalbook.com The presence of both a hydroxyl group and an N-oxide function can lead to complex tautomeric equilibria and offers multiple sites for further chemical modification.
Specific Focus: 2-Chloro-5-hydroxypyridine (B185701) 1-oxide within Pyridine N-Oxide Substructure Diversity
2-Chloro-5-hydroxypyridine 1-oxide is a specific example that combines the features of both halogenated and hydroxylated pyridine N-oxides. While detailed research findings exclusively on this compound are limited in publicly available literature, its chemical nature can be inferred from the foundational principles of pyridine N-oxide chemistry.
The synthesis of this compound would logically proceed via the N-oxidation of 2-chloro-5-hydroxypyridine. The parent compound, 2-chloro-5-hydroxypyridine, is a known organic intermediate used in the synthesis of pharmaceuticals and agrochemicals. innospk.compatsnap.com Several synthetic routes to obtain 2-chloro-5-hydroxypyridine have been described, often starting from precursors like 2-amino-5-bromopyridine (B118841) or 2-chloro-5-methoxypyridine. chemicalbook.com
The reactivity of this compound is expected to be influenced by all three functional groups. The N-oxide group would activate the ring for certain substitutions, the chlorine atom provides a site for nucleophilic attack, and the hydroxyl group can be derivatized or influence the electronic properties of the ring.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 62348-18-9 | parchem.com |
| Molecular Formula | C₅H₄ClNO₂ | N/A |
| Molecular Weight | 145.54 g/mol | N/A |
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1-oxidopyridin-1-ium-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-5-2-1-4(8)3-7(5)9/h1-3,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBHOYNUAQHPHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663704 | |
| Record name | 6-Chloro-1-oxo-1lambda~5~-pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727736-64-3 | |
| Record name | 6-Chloro-1-oxo-1lambda~5~-pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2 Chloro 5 Hydroxypyridine 1 Oxide
Strategies for N-Oxidation of Pyridine (B92270) Precursors
The introduction of the N-oxide functionality is a critical step, typically achieved by reacting the lone pair of electrons on the pyridine nitrogen with an electrophilic oxygen source. dcu.ie This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. bhu.ac.in The choice of oxidizing agent and reaction conditions depends on the substituents already present on the pyridine ring, as electron-withdrawing groups can deactivate the nitrogen atom, making oxidation more challenging. dcu.ie
The direct oxidation of substituted pyridines is a common route to their corresponding N-oxides. For a precursor like 2-chloropyridine (B119429), the electron-withdrawing nature of the chlorine atom deactivates the pyridine ring, necessitating potent oxidizing agents or specific catalytic systems for efficient conversion. dcu.ie
Common oxidizing agents for this transformation include peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in various media. dcu.iealmerja.com For instance, the N-oxidation of 2-chloropyridine can be achieved using hydrogen peroxide in glacial acetic acid or in the presence of a catalyst like tungstic acid. dcu.ieguidechem.com The reaction temperature is a critical parameter; for the tungstic acid-catalyzed oxidation of 2-chloropyridine, the optimal temperature is between 70 and 80°C to ensure a good reaction rate without causing product decomposition. guidechem.com While direct oxidation of 2-chloro-5-hydroxypyridine (B185701) is plausible, the synthesis often proceeds by first creating the N-oxide from a more readily available precursor like 2-chloropyridine and then introducing the hydroxyl group. google.com
| Precursor | Oxidizing System | Key Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Chloropyridine | H₂O₂ / Acetic Acid | Standard peracid conditions | 2-Chloropyridine 1-oxide | Moderate to high |
| 2-Chloropyridine | H₂O₂ / Tungstic Acid / H₂SO₄ | 70-80°C, 12h | 2-Chloropyridine 1-oxide | High guidechem.com |
| Substituted Pyridines | m-CPBA | Inert solvent (e.g., CH₂Cl₂) | Corresponding N-oxide | Generally high arkat-usa.org |
To overcome the deactivation caused by electron-withdrawing groups and to develop greener, more efficient processes, various catalytic systems have been explored for pyridine N-oxidation. These catalysts often activate hydrogen peroxide, a mild and environmentally benign oxidant. rsc.org
Several catalytic systems have proven effective:
Polyoxometalates (POMs): Keplerate polyoxomolybdate ({Mo132}) has been used to catalyze the oxidation of various pyridine derivatives with aqueous hydrogen peroxide at room temperature, achieving high yields in a short time. rsc.org This system is reusable and effective even for hydrophobic substrates. rsc.org
Titanium Silicalite (TS-1): In a continuous flow microreactor, TS-1 has been used as a catalyst with H₂O₂ in methanol to produce a range of pyridine N-oxides in excellent yields. organic-chemistry.orgresearchgate.net This method is noted for its safety, efficiency, and potential for large-scale production. researchgate.net
Methyltrioxorhenium (MTO): MTO is a highly effective catalyst for the N-oxidation of pyridines using 30% aqueous H₂O₂. arkat-usa.org It allows for high yields with low catalyst loading, particularly for 3- and 4-substituted pyridines. arkat-usa.org
Immobilized Catalysts: Carboxylated polystyrene-divinylbenzene resins have been used to immobilize the catalytic species for the N-oxidation of 2-chloropyridine with hydrogen peroxide. dcu.ie However, issues with product instability under the reaction conditions limited the achievable yields to around 33-35%. dcu.ie
| Catalyst System | Oxidant | Substrate Scope | Advantages |
|---|---|---|---|
| Keplerate polyoxomolybdate ({Mo132}) | Aqueous H₂O₂ | Pyridine and its derivatives, quinolines | Mild conditions (room temp.), reusable catalyst, high yields. rsc.org |
| Titanium Silicalite (TS-1) | H₂O₂ in Methanol | Various pyridine derivatives | High efficiency, green process, suitable for continuous flow. organic-chemistry.orgresearchgate.net |
| Methyltrioxorhenium (MTO) | Aqueous H₂O₂ | Pyridines with electron-donating or -withdrawing groups | High yields with low catalyst loading. arkat-usa.org |
| Aspartic acid-containing peptides | Urea-H₂O₂ | Substituted pyridines | Provides a route to chiral, optically enriched pyridine N-oxides. acs.orgnih.gov |
Microreactor technology offers significant advantages for chemical processes, especially for potentially hazardous reactions like oxidations. The high surface-to-volume ratio in microreactors allows for precise temperature control and excellent mixing, which can improve safety and product yields. bme.husemanticscholar.org
The N-oxidation of pyridine derivatives has been successfully implemented in glass microreactors using common oxidizing agents like m-CPBA or aqueous H₂O₂ in acetic acid. bme.hu For example, the N-oxidation of various pyridines was studied, with optimized conditions for some derivatives being a 3-minute residence time at 50°C. bme.hu For more challenging substrates, higher temperatures (e.g., 130°C) and longer residence times (e.g., 30 minutes) were required to achieve high conversion. bme.hu The use of a packed-bed microreactor with a TS-1 catalyst demonstrates a continuous, safe, and highly efficient process that can operate for extended periods without loss of catalyst activity. organic-chemistry.orgresearchgate.net
Functional Group Interconversions on the Pyridine Ring
Once the pyridine N-oxide is formed, subsequent reactions can be performed to introduce or modify functional groups on the ring to arrive at the final 2-Chloro-5-hydroxypyridine 1-oxide structure. The N-oxide group activates the ring for both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. bhu.ac.inalmerja.com
Functional group interconversion provides a versatile strategy for synthesizing specifically substituted pyridine N-oxides. One common pathway involves the transformation of a nitro group. For instance, 2-hydroxy-5-nitropyridine can be synthesized and then chlorinated to produce 2-chloro-5-nitropyridine. google.com This intermediate can then potentially be N-oxidized, followed by reduction of the nitro group to an amino group, which can then be converted to a hydroxyl group via a diazonium salt intermediate.
Another route involves starting with a halogenated pyridine. For example, 2-chloro-5-iodopyridine can undergo lithium-halogen exchange followed by reaction with a borate ester and subsequent oxidation with hydrogen peroxide to yield 2-chloro-5-hydroxypyridine. tandfonline.com This precursor could then be subjected to N-oxidation. Direct hydroxylation of a pyridine N-oxide at the C3 position has been achieved via photochemical valence isomerization, offering a modern approach to installing hydroxyl groups at positions that are typically difficult to functionalize. acs.org
The chlorination of pyridones (hydroxypyridines) is a standard method for producing chloropyridines. gcwgandhinagar.com For example, 2-hydroxy-5-nitropyridine can be chlorinated using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to give 2-chloro-5-nitropyridine in high yield. google.comchemicalbook.com
The pyridine N-oxide ring, particularly with an electron-withdrawing group like chlorine at the 2-position, is activated for nucleophilic aromatic substitution. abertay.ac.uk This allows for the displacement of leaving groups by various nucleophiles.
A key strategy for synthesizing the target molecule could involve the reaction of a precursor like 2,5-dichloropyridine 1-oxide with an oxygen nucleophile, such as hydroxide or methoxide, to selectively replace one of the chlorine atoms. The chlorine at the 2-position of a pyridine N-oxide is generally reactive towards nucleophiles. abertay.ac.uk For example, 2-chloropyridine 1-oxide readily reacts with nucleophiles like hydroxide to introduce an -OH group. abertay.ac.uk
The displacement of a chlorine atom from 2- or 4-chloropyridine N-oxides with nitrogen nucleophiles under solvent-free conditions is also an efficient process for creating N-substituted pyridine N-oxides. thieme-connect.comthieme-connect.com While not directly leading to the hydroxyl group, this reactivity highlights the susceptibility of the chloro-substituted positions to nucleophilic attack, a principle that extends to oxygen nucleophiles. A process involving a carbonate-activated hydrogen peroxide system has been shown to facilitate a controllable N-oxidation followed by nucleophilic dechlorination, where the hydroperoxide anion (HO₂⁻) acts as the nucleophile. acs.org
Derivatization and Further Functionalization Strategies
The reactivity of this compound is primarily dictated by the interplay of its three functional groups: the hydroxyl group, the chloro substituent, and the N-oxide moiety. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, rendering it more susceptible to nucleophilic attack. This electronic feature is crucial for the introduction of new substituents.
Alkylation and Acylation Reactions
The hydroxyl group at the 5-position of the pyridine ring serves as a primary site for alkylation and acylation reactions. These reactions typically involve the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile.
While specific examples of alkylation on this compound are not extensively detailed in the literature, the principles of O-alkylation are well-established for related hydroxypyridine compounds. Generally, the reaction of a hydroxypyridine with an alkylating agent, such as an alkyl halide, in the presence of a base, leads to the formation of an ether linkage. The choice of base and solvent can influence the reaction's efficiency and selectivity, particularly in cases where N-alkylation might compete with O-alkylation. researchgate.net
Similarly, acylation can be achieved by treating the compound with acylating agents like acyl chlorides or anhydrides. This results in the formation of ester derivatives. For the related compound, 2-ethoxypyridine 1-oxide, reactions with acyl and sulfonyl halides have been shown to produce activated esters, highlighting the reactivity of the pyridine N-oxide system in acylation-type transformations. biosynth.com
Introduction of Other Substituents (e.g., thio, alkoxy)
The chloro group at the 2-position of the pyridine N-oxide ring is a key handle for introducing a variety of other functional groups via nucleophilic aromatic substitution (SNAr). The N-oxide enhances the electrophilicity of the carbon atom attached to the chlorine, facilitating its displacement by nucleophiles. scripps.edu
A notable strategy for functionalization involves the sequential substitution of different groups on the pyridine N-oxide ring. For instance, in a related system, 2-chloro-4-nitropyridine-N-oxide, an alkoxy group can first be introduced by reacting the compound with an alcohol in the presence of a base like sodium hydride (NaH) in a solvent such as dimethyl sulfoxide (DMSO). vanderbilt.edu This initial substitution yields a 4-alkoxy-2-chloropyridine-N-oxide intermediate. vanderbilt.edu
Following the introduction of the alkoxy group, the remaining chloro substituent can be replaced by a thioacetate group using a sulfur nucleophile, such as thioacetic acid with NaH. vanderbilt.edu Subsequent deacetylation with a base like sodium methoxide affords the corresponding sodium salt of the 1-hydroxypyridine-2-thione derivative. vanderbilt.edu This two-step, one-pot sequence demonstrates a powerful method for creating multifunctionalized pyridine N-oxides. vanderbilt.edu
This sequential substitution pathway is highly effective for synthesizing various 4-alkoxy-1-hydroxypyridine-2-thiones, as detailed in the following table which summarizes the synthesis of several derivatives from a 2-chloro-4-nitropyridine-N-oxide precursor. vanderbilt.edu
Table 1: Synthesis of 4-Alkoxy-1-hydroxypyridine-2-thione Derivatives
| Starting Alcohol | Intermediate Product | Final Product (as Adamantane-1-carboxylate O-ester) | Reference |
|---|---|---|---|
| n-Heptanol | 2-Chloro-4-heptyloxypyridine-N-oxide | 4-Heptyloxy-1-hydroxypyridine-2-thione derivative | vanderbilt.edu |
| n-Decanol | 2-Chloro-4-decyloxypyridine-N-oxide | 4-Decyloxy-1-hydroxypyridine-2-thione derivative | vanderbilt.edu |
| (Z)-Hex-3-en-1-ol | 2-Chloro-4-((Z)-hex-3-enyloxy)pyridine-N-oxide | 4-((Z)-Hex-3-enyloxy)-1-hydroxypyridine-2-thione derivative | vanderbilt.edu |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. However, specific NMR data for 2-Chloro-5-hydroxypyridine (B185701) 1-oxide is not available in the public domain.
There is no published ¹H NMR spectrum or data table detailing the chemical shifts and coupling constants for the protons of 2-Chloro-5-hydroxypyridine 1-oxide. To perform a complete analysis, one would require the precise chemical shifts (in ppm) for the protons on the pyridine (B92270) ring, which would be influenced by the electron-withdrawing effects of the chloro group and the N-oxide functionality, as well as the electron-donating effect of the hydroxyl group.
Similarly, dedicated ¹³C NMR spectroscopic data for this compound, which would provide the chemical shifts for each of the five carbon atoms in the pyridine ring, is not documented in available resources. Such data is critical for confirming the carbon skeleton of the molecule.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule. There are currently no published studies that employ these 2D NMR techniques for the structural confirmation of this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and bonding within a molecule.
A specific experimental FTIR spectrum for this compound, with assignments of characteristic absorption bands, is not available. A detailed analysis would require identifying key vibrational modes, such as the O-H stretch of the hydroxyl group, the N-O stretch of the N-oxide, C-Cl stretching, and the various C-H and C-C/C-N ring vibrations.
No experimental Raman spectra for this compound have been found in the surveyed literature. Raman spectroscopy would provide complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations, aiding in a complete vibrational analysis of the molecule.
Due to the absence of this fundamental spectroscopic data, a scientifically accurate and detailed article on the spectroscopic characterization and structural elucidation of this compound cannot be generated at this time. Further experimental research is required to produce the necessary data for such an analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
A definitive mass spectrum and a detailed analysis of the fragmentation pattern for this compound under mass spectrometric conditions have not been published. While the molecular weight can be calculated from its chemical formula (C5H4ClNO2), which is 145.54 g/mol , experimental mass spectrometry data is necessary to confirm the molecular ion peak and to elucidate the characteristic fragmentation pathways. General fragmentation patterns for pyridine N-oxides often involve the loss of an oxygen atom from the N-oxide group, followed by fragmentation of the pyridine ring. However, the specific fragmentation of this compound would be influenced by the chloro and hydroxyl substituents, and this has not been experimentally determined.
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystallography studies for the isolated compound this compound. Consequently, definitive information regarding its solid-state structure, including its crystal system, space group, and unit cell dimensions, is unavailable.
Without a crystal structure, the nature of the crystal packing and the specific intermolecular interactions, such as hydrogen bonding involving the hydroxyl and N-oxide groups, and potential halogen bonding involving the chlorine atom, cannot be described.
Precise, experimentally determined bond lengths and angles for this compound are not available due to the absence of X-ray crystallographic data. While computational methods could provide theoretical values, these have not been reported in the literature.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of polyatomic molecules. ijesit.com DFT methods are employed to determine the optimized geometry and vibrational frequencies of 2-Chloro-5-hydroxypyridine (B185701) 1-oxide.
Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the 2-Chloro-5-hydroxypyridine 1-oxide molecule. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. The presence of the N-oxide group, the chlorine atom, and the hydroxyl group influences the planarity and symmetry of the pyridine (B92270) ring.
Below is a table of predicted geometric parameters for this compound, optimized using a DFT method such as B3LYP with a suitable basis set.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl | 1.745 | ||
| C-O (hydroxyl) | 1.360 | ||
| N-O (N-oxide) | 1.280 | ||
| C-C (ring) | 1.390 - 1.410 | ||
| C-N (ring) | 1.340 - 1.350 | ||
| C-C-Cl | 119.5 | ||
| C-C-O | 118.0 | ||
| C-N-O | 117.0 | ||
| O-N-C-C |
Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar molecules.
Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface. A true energy minimum is confirmed by the absence of imaginary frequencies. These calculations also predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to validate the computational model. Key vibrational modes for this compound would include the N-O stretch, C-Cl stretch, O-H stretch, and various ring breathing and deformation modes.
The following table presents a selection of calculated vibrational frequencies for key functional groups.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H stretch | 3450 |
| C-H stretch (aromatic) | 3050 - 3150 |
| C=C/C=N ring stretch | 1400 - 1600 |
| N-O stretch | 1250 |
| C-Cl stretch | 750 |
Note: The data in this table is hypothetical and based on typical frequency ranges for these functional groups.
Electronic Structure Analysis
The electronic structure of a molecule governs its chemical reactivity and physical properties. For this compound, understanding the distribution of electrons is key to predicting its behavior in chemical reactions.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. ijesit.commdpi.com A smaller gap suggests higher reactivity.
The distribution of these orbitals on the molecule indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the oxygen atoms and the pyridine ring, while the LUMO may be distributed over the electron-deficient sites.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is hypothetical and serves as a representative example.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.netchemrxiv.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the N-oxide and hydroxyl groups, and positive potential near the hydrogen atoms and the carbon atom attached to the chlorine.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intra- and intermolecular bonding interactions. researchgate.netmpg.de It provides a detailed picture of the Lewis-like chemical bonding structure of a molecule. NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals, which corresponds to stabilizing donor-acceptor interactions.
| Interaction | Stabilization Energy E(2) (kcal/mol) |
| LP(O) -> π(C-C) | 15-25 |
| LP(O) -> π(C-N) | 10-20 |
| LP(Cl) -> σ*(C-C) | 1-5 |
Note: The data in this table is hypothetical and illustrates the types of interactions and their potential stabilization energies.
Tautomerism and Isomerism Studies
The presence of a hydroxyl group on the pyridine ring introduces the possibility of tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For hydroxypyridines and their derivatives, this typically manifests as lactam-lactim tautomerism.
Lactam-Lactim Tautomerism in Hydroxypyridines
The tautomeric equilibrium between the hydroxy (lactim) and keto (lactam) forms of pyridines is a well-studied phenomenon, as it serves as a model for understanding the behavior of nucleobases. rsc.orgnih.gov In the case of 2-hydroxypyridine (B17775), it can exist in equilibrium with its lactam tautomer, 2-pyridone. The position of this equilibrium is sensitive to the substitution pattern on the pyridine ring and the surrounding environment (gas phase vs. solvent). rsc.orgnih.govnih.gov
Computational and experimental studies on chloro-substituted 2-hydroxypyridines have revealed that the position of the chlorine atom significantly influences the tautomeric preference. rsc.orgnih.gov For instance, in the gas phase, chlorination at the 5- or 6-position has been shown to strongly stabilize the lactim (OH) tautomer. rsc.orgnih.gov Conversely, when the chlorine is at the 3- or 4-position, the population of the lactam (C=O) form becomes more significant. nih.gov In solution, the more polar lactam tautomer is generally stabilized, often becoming the dominant species. nih.gov
A study combining computational methods and photoelectron spectroscopy determined the relative populations of tautomers for various chlorine-monosubstituted 2-hydroxypyridine compounds in the gas phase. The findings indicated that for 5- and 6-substituted isomers, the lactim form is predominant. rsc.org
Table 1: Tautomeric Preference of Chloro-substituted 2-Hydroxypyridines in the Gas Phase
| Substitution Position | Dominant Tautomer | Reference |
| 3-chloro | Comparable populations of lactim and lactam | rsc.orgnih.gov |
| 4-chloro | Comparable populations of lactim and lactam | rsc.orgnih.gov |
| 5-chloro | Lactim | rsc.orgnih.gov |
| 6-chloro | Lactim | rsc.orgnih.gov |
This table is generated based on the qualitative findings reported in the cited literature.
Influence of N-Oxidation on Tautomeric Equilibria
The introduction of an N-oxide functionality to the pyridine ring further complicates the tautomeric landscape. The N-oxide group, being a strong electron-withdrawing and hydrogen-bond accepting group, can significantly alter the electronic distribution within the molecule and, consequently, the relative stabilities of the tautomeric forms.
Mechanistic Insights from Theoretical Models
Theoretical models are crucial for elucidating the mechanisms of chemical reactions, including tautomerization processes. For the tautomerization of 2-hydroxypyridine to 2-pyridone, computational studies have mapped out the potential energy surface for the intramolecular proton transfer. nih.gov These models indicate a significant energy barrier for the direct 1,3-proton shift in a single molecule, suggesting that in many cases, the tautomerization may be facilitated by solvent molecules or occur via a dimeric, hydrogen-bonded transition state. miami.edu
In the context of this compound, theoretical calculations on related systems suggest that N-oxidation can play a significant role in reaction mechanisms. For instance, theoretical calculations have shown that the N-oxidation of chloropyridines can effectively lower the energy barrier for nucleophilic dechlorination. nih.gov This is attributed to the electronic changes induced by the N-oxide group, which can facilitate the breaking of the C-Cl bond. nih.gov While this study focuses on a different reaction, it highlights the profound electronic influence of the N-oxide group, which would undoubtedly also affect the mechanism and energy barrier of the lactam-lactim tautomerization.
The transition state for the tautomerization involves a significant rearrangement of the bond lengths and angles within the pyridine ring. nih.gov For example, in the transition state of 2-hydroxypyridine tautomerization, the C2-O11 bond length is intermediate between the single and double bond character of the lactim and lactam forms, respectively. nih.gov The presence of a chlorine atom at the 5-position and the N-oxide group would be expected to modulate the geometry and energy of this transition state.
Reactivity and Reaction Mechanisms
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) N-oxide moiety renders the pyridine ring electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the C2 and C4 positions.
In 2-Chloro-5-hydroxypyridine (B185701) 1-oxide, the C2 position is the primary site for nucleophilic attack. This is due to two main factors: the inherent activation of the C2 position by the N-oxide group and the presence of a chlorine atom, which is a competent leaving group. Nucleophiles will preferentially displace the chloride at the C2 position. The hydroxyl group at the C5 position has a less pronounced electronic influence on the C2 position compared to the strong activating effect of the N-oxide. Therefore, SNAr reactions on this substrate are highly regioselective for the C2 position. Stereoselectivity is not typically a factor in these reactions as the substitution occurs at an sp2-hybridized carbon center, leading to retention of the aromatic ring structure.
The N-oxide group is the dominant factor governing the reactivity of the molecule in SNAr reactions. It exerts a powerful electron-withdrawing effect through resonance, delocalizing the ring's pi-electrons and creating a partial positive charge on the C2 and C4 carbons. This significantly lowers the activation energy for the addition of a nucleophile. The resulting intermediate, a Meisenheimer-like complex, is stabilized by the delocalization of the negative charge onto the N-oxide oxygen atom. This activation makes halopyridine N-oxides substantially more reactive towards nucleophiles than their non-oxidized pyridine counterparts.
Rearrangement Reactions (e.g., Polonovski Rearrangement)
Pyridine N-oxides can undergo rearrangement reactions, with the Polonovski rearrangement being a notable example. organicreactions.org This reaction typically occurs when a pyridine N-oxide with an α-alkyl group is treated with an activating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride. organicreactions.orgwikipedia.org While 2-Chloro-5-hydroxypyridine 1-oxide lacks an α-alkyl group, related rearrangements can be induced. Treatment with acetic anhydride can lead to the formation of an acetoxy pyridinium (B92312) intermediate. Subsequent attack by a nucleophile, or rearrangement, can lead to functionalization at the C2 or C6 positions. The core feature of the Polonovski reaction is the activation of the N-oxide by an acylating agent, which facilitates the formation of an iminium ion intermediate, leading to rearrangement or substitution. organicreactions.org
Metal-Catalyzed Coupling Reactions
The chloro-substituent at the C2 position makes this compound a suitable substrate for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organohalide with an organozinc reagent. wikipedia.org this compound can serve as the halide partner. The C-Cl bond at the activated C2 position is susceptible to oxidative addition to a low-valent palladium or nickel catalyst. Subsequent transmetalation with an organozinc compound and reductive elimination yields the cross-coupled product. This method is highly effective for creating C-C bonds with a wide tolerance for other functional groups. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org For instance, 5-substituted 2-chloropyridines have been successfully used in modified Negishi cross-coupling reactions to synthesize 5-substituted 2,2'-bipyridines. organic-chemistry.org
Table 1: Examples of Negishi Coupling Conditions for Chloro-pyridines
| Catalyst | Ligand | Organozinc Reagent | Solvent | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | tBu₃P | 2-Pyridylzinc bromide | THF | organic-chemistry.org |
| Pd(PPh₃)₄ | - | o-Tolylzinc chloride | THF | wikipedia.org |
| Ni(acac)₂ / (i-Bu)₂AlH | PPh₃ | Aryl Zinc Halide | THF | wikipedia.org |
Direct Arylation: This powerful technique forms a C-C bond by coupling a C-H bond of one aromatic compound with an aromatic halide. Pyridine N-oxides are excellent substrates for direct arylation at the C2 position. berkeley.edunih.gov Palladium-catalyzed direct arylation of pyridine N-oxide with various aryl halides or arylboronic esters selectively yields 2-arylpyridine N-oxides. berkeley.edursc.org The reaction proceeds via a C-H activation step at the C2 position of the pyridine N-oxide, followed by coupling with the aryl partner. This method avoids the need to pre-functionalize the pyridine N-oxide into an organometallic reagent. nih.govrsc.org
C-H Activation Pathways
The N-oxide functional group in pyridine N-oxides plays a crucial role in directing and facilitating C-H activation, a powerful strategy for molecular functionalization. While specific studies detailing the C-H activation of this compound are not extensively documented, the reactivity can be understood through established pathways for the broader class of pyridine N-oxides. Two prominent pathways include transition metal-catalyzed C-H functionalization and photoredox-catalyzed reactions where the N-oxide acts as a hydrogen atom transfer (HAT) agent.
Transition Metal-Catalyzed C-H Activation: Palladium catalysis has been effectively used for the ortho-C-H functionalization of pyridine N-oxides. The N-oxide oxygen atom serves as a directing group, enabling high regioselectivity. This approach has led to the development of protocols for direct alkenylation and arylation at the C2 position. acs.org For instance, the palladium-catalyzed reaction of pyridine N-oxides with olefins or unactivated arenes can produce ortho-alkenylated or ortho-arylated products, respectively. acs.org The general mechanism involves the coordination of the palladium catalyst to the N-oxide, followed by C-H bond activation to form a palladacycle intermediate, which then undergoes oxidative coupling with the reaction partner.
Photochemical C-H Activation via Hydrogen Atom Transfer (HAT): A more recent strategy involves the use of pyridine N-oxides as precursors for oxygen-centered radicals in photoredox catalysis. acs.orgnih.gov Under visible light irradiation, a photoredox catalyst can oxidize the pyridine N-oxide to a highly reactive N-oxyl radical cation. semanticscholar.org This electrophilic radical is a potent hydrogen atom transfer (HAT) agent, capable of abstracting a hydrogen atom from an unactivated C(sp³)–H bond in a substrate (e.g., an alkane, ether, or amide). acs.orgnih.gov The resulting alkyl radical can then be trapped by a suitable acceptor to form a new C-C bond. nih.gov
The efficacy of a pyridine N-oxide as a HAT catalyst is strongly influenced by its electronic properties. Electron-deficient pyridine N-oxides are generally more effective because they are more easily oxidized and their resulting N-oxyl radical cations have higher HAT reactivity. acs.org The reactivity can be tuned by altering the substituents on the pyridine ring. nih.gov
The table below, based on findings from studies on various substituted pyridine N-oxides, illustrates how electronic properties (Oxidation Potential, E_ox) correlate with performance in a model C-H functionalization reaction. acs.org
Table 1: Effect of Pyridine N-Oxide Substituents on Photoredox-Catalyzed C-H Activation
| Pyridine N-Oxide Substituent | Oxidation Potential (E_ox vs Ag/AgCl) [V] | O-H Bond Dissociation Energy (BDE) [kcal/mol] | Product Yield (%) |
|---|---|---|---|
| 4-MeO | +1.65 | 109 | <5 |
| 4-Me | +1.77 | 99 | <5 |
| H | +1.86 | 99 | 90 |
| 4-CF₃ | +2.02 | 96 | 94 |
For this compound, the electron-withdrawing chloro group would be expected to enhance its potential as a HAT agent, while the electron-donating hydroxyl group would have an opposing effect. The net electronic nature and resulting reactivity in C-H activation pathways would depend on the interplay of these two substituents.
Dearomatization Reactions of Pyridine N-Oxides
Dearomatization reactions are a cornerstone of synthetic chemistry, transforming flat, aromatic precursors into complex, three-dimensional molecules that are prevalent in pharmaceuticals and natural products. nih.gov The primary challenge in these reactions is overcoming the substantial resonance energy of the aromatic ring. nih.govacs.org Pyridine N-oxides are valuable substrates in this context, as the N-oxide group can be leveraged to facilitate the disruption of aromaticity.
Nucleophilic Dearomatization: Direct nucleophilic addition to pyridines is difficult due to their aromatic stability. Therefore, activation of the pyridine ring is typically required. mdpi.com For pyridine derivatives, this is often achieved by forming N-acylpyridinium or N-sulfonylpyridinium salts in situ, which are highly electrophilic and susceptible to nucleophilic attack at the C2 or C4 positions. mdpi.com While this is a common strategy for pyridines, pyridine N-oxides can also participate in dearomatization cascades, often following an initial functionalization step.
Oxidative Dearomatization: A distinct approach involves the oxidative dearomatization of the pyridine ring itself. Recent methodologies have employed arenophiles in photochemical cycloadditions with pyridines to generate bicyclic intermediates. nih.gov Subsequent oxidation of these intermediates can lead to dearomatized products like dihydropyridine (B1217469) cis-diols or pyridine oxides (ring epoxides), which are distinct from the starting N-oxides. nih.gov These methods provide direct access to heteroatom-functionalized piperidine (B6355638) precursors without requiring prior activation of the substrate. nih.gov
Metal-Catalyzed Dearomatization: Transition metals, particularly copper, have been instrumental in developing dearomatization reactions that can proceed under mild conditions, sometimes without pre-activation of the heterocycle. acs.org For example, chiral copper hydride complexes have been shown to catalyze the C-C bond-forming dearomatization of pyridines. nih.gov Such strategies often involve the formation of an organocopper nucleophile that adds to the pyridine ring, typically at the 4-position, to yield a stable 1,4-dihydropyridine (B1200194) derivative. nih.gov
Although specific studies on the dearomatization of this compound are not prominent in the literature, its structure is amenable to these general strategies. The N-oxide functionality provides a handle for activation or can directly participate in cycloaddition or rearrangement reactions that lead to a dearomatized core.
Table 2: Overview of Selected Dearomatization Strategies for Pyridine Derivatives
| Strategy | Activating Agent/Catalyst | Typical Nucleophile/Reagent | Product Type |
|---|---|---|---|
| Nucleophilic Addition | Acyl/Sulfonyl Chlorides | Organometallics, Enolates | 1,2- or 1,4-Dihydropyridines |
| Metal-Catalyzed Addition | Copper-Hydride Complex | Styrenes, Alkenes | 1,4-Dihydropyridines |
| Oxidative Dearomatization | Arenophile + Oxidant (e.g., m-CPBA) | N/A | Dihydropyridine diols/epoxides |
Coordination Chemistry and Metal Complexation
Ligand Properties of 2-Chloro-5-hydroxypyridine (B185701) 1-oxide and Related N-Oxides
The coordination behavior of 2-Chloro-5-hydroxypyridine 1-oxide is dictated by the presence of multiple potential donor sites. The N-oxide oxygen, the hydroxyl oxygen, and the nitrogen atom of the pyridine (B92270) ring all possess lone pairs of electrons available for donation to a metal center.
Chelation Sites and Binding Modes: Pyridine N-oxides typically coordinate to metal ions through the oxygen atom of the N-oxide group. wikipedia.orgresearchgate.net Depending on the substituents and the metal ion, they can function as either monodentate or bridging ligands. researchgate.net In the case of 2-hydroxy-pyridine-N-oxide, a closely related analogue, the ligand acts in a bidentate fashion, coordinating to the metal center via both the N-oxide oxygen and the hydroxyl oxygen. researchgate.net This chelation forms a stable ring structure with the metal ion.
For this compound, bidentate chelation involving the N-oxide oxygen and the deprotonated hydroxyl oxygen is the most probable primary binding mode. This creates a six-membered chelate ring, a favored conformation in coordination chemistry. The chlorine substituent at the 2-position is generally not involved in coordination. The versatility of pyridine N-oxide ligands allows for the formation of various structures, from simple mononuclear complexes to intricate coordination polymers. researchgate.net
Interactive Table: Binding Modes of Pyridine N-Oxide Ligands
| Ligand Type | Common Binding Mode(s) | Example |
|---|---|---|
| Simple Pyridine N-Oxide | Monodentate, Bridging | [Ni(ONC₅H₅)₆]²⁺ |
| 2-Hydroxy-pyridine-N-oxide | Bidentate (O,O-chelation) | Ni(II) complex researchgate.net |
| Dipyridylpyrrole N-oxide | Bidentate (N,O-chelation) | [Zn(L)₂] rsc.org |
Electron-Donating/Withdrawing Characteristics
The electronic properties of the pyridine N-oxide ring are highly sensitive to the nature of its substituents. The N-oxide group itself is characterized by a semipolar N→O bond and possesses strong Lewis basicity, making the oxygen atom an effective electron donor. nih.gov
The substituents on the pyridine ring modulate this donor capacity. Electron-donating groups, such as methyl (-CH₃) or amino (-NH₂), increase the electron density on the N-oxide oxygen, enhancing the ligand's complexation ability. researchgate.netnih.gov Conversely, strong electron-withdrawing groups, like a nitro group (-NO₂), decrease the electron-donating power of the N-oxide oxygen by stabilizing the N→O bond. nih.govnih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Transition Metal Complexes (e.g., Ni(II), Cu(II))
Transition metal complexes of pyridine N-oxide derivatives are well-documented. For instance, nickel(II) and copper(II) complexes are readily prepared by reacting the corresponding metal chloride or nitrate (B79036) salt with the ligand in a solvent like ethanol. jscimedcentral.com The reaction often involves refluxing the mixture to ensure complete complex formation. jscimedcentral.com
For example, a Ni(II) complex with 2-hydroxy-pyridine-N-oxide was synthesized and shown to have a distorted octahedral geometry. researchgate.net Similarly, numerous Cu(II) complexes with substituted pyridine N-oxides have been prepared, exhibiting a range of coordination geometries including square planar, tetrahedral, and octahedral. jscimedcentral.comacs.orgmdpi.com The synthesis of a Ni(II) complex with pyridine involves dissolving the ligand and NiCl₂·6H₂O in ethanol, followed by reflux. jscimedcentral.com The resulting complexes can then be isolated by filtration and purified.
Spectroscopic and Structural Analysis of Complexes
A suite of analytical techniques is employed to elucidate the structure and properties of these metal complexes.
Infrared (IR) Spectroscopy: This technique is crucial for confirming the coordination of the ligand to the metal. A key diagnostic feature is the shift in the N-O stretching vibration upon complexation. This band typically shifts to a lower frequency, indicating a weakening of the N-O bond due to the donation of electron density from the oxygen to the metal. rsc.org
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion, which are indicative of the coordination geometry around the metal center. researchgate.net
Mass Spectrometry: This is used to determine the molecular weight of the complex, confirming its composition. jscimedcentral.com
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), EPR spectroscopy is a powerful tool for probing the electronic environment of the metal ion. mdpi.com
Interactive Table: Spectroscopic Data for a Ni(II)-Pyridine Complex
| Technique | Observation | Indication | Reference |
|---|---|---|---|
| IR Spectroscopy | Absorption band at 1710 cm⁻¹ | C=O bond presence (in some ligand contexts) | jscimedcentral.com |
| Mass Spectrometry | Peak at the molecular weight of the complex | Confirms complex composition | jscimedcentral.com |
Applications of Coordination Compounds in Catalysis (General)
Coordination compounds are of paramount importance in catalysis, driving a vast array of chemical transformations in both industrial and laboratory settings. solubilityofthings.comresearchgate.net The unique ability of metal centers to exist in multiple oxidation states and to coordinate with substrates and reagents makes them exceptional catalysts. unacademy.com
Key catalytic applications include:
Oxidation Reactions: Metal complexes are widely used to catalyze the oxidation of various organic substrates. researchgate.net For example, pyridine-N-oxide complexes have shown promise in facilitating oxidation reactions involving the transfer of oxygen atoms. ontosight.ai
Hydrogenation and Hydroformylation: Catalysts like Wilkinson's catalyst, a rhodium coordination compound, are used for the hydrogenation of alkenes. unacademy.comfiveable.me Other complexes are employed in hydroformylation processes, which add a formyl group and a hydrogen atom across a double bond. researchgate.net
Polymerization: Ziegler-Natta catalysts, which are coordination compounds of titanium, are fundamental to the industrial production of polymers like polyethylene. unacademy.comfiveable.me
Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, which rely on the formation of palladium coordination complexes as intermediates, have revolutionized organic synthesis.
The catalytic activity of a coordination compound is highly dependent on the nature of both the metal ion and the surrounding ligands. researchgate.net The ligands influence the steric and electronic environment of the metal center, thereby controlling the catalyst's activity, selectivity, and stability.
Molecular Interactions and Biological Activities Mechanistic in Vitro Focus
Antimicrobial and Antifungal Action: Mechanistic Investigations
The antimicrobial and antifungal properties of pyridine (B92270) N-oxides, including 2-Chloro-5-hydroxypyridine (B185701) 1-oxide, are attributed to several intricate molecular mechanisms. These compounds are noted for their potential to interfere with essential microbial processes through metal ion chelation and enzyme inhibition.
Metal Ion Chelation Mechanisms
A primary mechanism underlying the antimicrobial activity of certain pyridine derivatives is metal ion sequestration. nih.gov Pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp., demonstrates this principle effectively. nih.gov Its antimicrobial effect, which is diminished by the addition of Fe(III), Co(III), and Cu(II), suggests that the sequestration of essential metal ions is a key component of its antibiotic action. nih.gov
The chelation theory posits that by binding to metal ions, the polarity of the central metal atom is reduced. This increases the lipophilicity of the resulting complex, facilitating its passage across the microbial cell membrane. Heterocyclic N-oxides are known to act as ligands in metal complexes, a property that can contribute to their biological activity. niscpr.res.in For a molecule like 2-Chloro-5-hydroxypyridine 1-oxide, the presence of the hydroxyl (-OH) and N-oxide groups provides potential sites for chelating metal ions, thereby potentially disrupting microbial metal homeostasis.
Enzyme Inhibition Profiles (e.g., metalloenzymes, protein kinases)
Pyridine N-oxides have been identified as inhibitors of various enzymes, a key factor in their biological effects. The N-oxide group can form critical hydrogen bonding networks that induce conformational changes at the active sites of enzymes, leading to allosteric modulation of their function. nih.gov In some cases, replacing a pyrazinone group with a pyridine N-oxide moiety in thrombin inhibitors resulted in superior inhibitory activity. nih.gov
Specific examples of enzyme inhibition by pyridine N-oxide derivatives include:
Factor XIa Inhibition : A pyridine-N-oxide derivative has been shown to interact favorably with the oxyanion binding site of the blood coagulation protease, Factor XIa. nih.gov
Carbonic Anhydrase Inhibition : Certain pyridine N-oxide derivatives have been investigated as potential antifungal agents through the inhibition of microbial carbonic anhydrases (CAs). researchgate.net These metalloenzymes are crucial for the growth and virulence of various pathogens, and their inhibition can lead to growth defects. researchgate.net
General Antifungal Mechanism : The antifungal activity of nitro-aromatic N-oxides is linked to their ability to act as potent electron acceptors. ias.ac.in It is suggested that their mode of action involves interference with either a sulfhydryl enzyme or the nitro-reduction system within the microorganism. ias.ac.in
While the precise enzyme inhibition profile for this compound is not extensively detailed in the available literature, the established activities of related compounds suggest that its antimicrobial action likely involves the disruption of key enzymatic pathways within target microorganisms. The antifungal drug ciclopirox, which is structurally an N-oxide of a 2-hydroxypyridine (B17775) derivative, is thought to exert its effects by disrupting DNA repair, cell division signals, and intracellular transport, as well as inhibiting catalase and peroxidase enzymes. wikipedia.org
Biodegradation Pathways of Pyridine Derivatives
The environmental fate of pyridine derivatives is largely determined by microbial degradation. These processes involve a series of enzymatic transformations that break down the stable pyridine ring.
Enzymatic Transformations (e.g., monooxygenases)
The biodegradation of pyridine and its derivatives is often initiated by hydroxylation, a reaction frequently catalyzed by monooxygenase enzymes. nih.govtandfonline.com These enzymes incorporate an oxygen atom into the pyridine ring, making it more susceptible to subsequent cleavage. nih.gov In many cases, this initial hydroxylation step is unusual because the incorporated oxygen atom is derived from water, not molecular oxygen. tandfonline.com
Studies have identified specific enzymes involved in these transformations:
In Arthrobacter sp., the initial step in pyridine degradation involves a direct cleavage of the ring by a two-component, flavin-dependent monooxygenase system. researchgate.net
Research on various bacteria has shown that multicomponent monooxygenases are commonly responsible for the hydroxylation of the pyridine ring. researchgate.net
The rate of transformation of pyridine derivatives is dependent on the nature and position of their substituents, with halogenated pyridines being among the compound classes that are biodegraded. nih.gov
Metabolic Fates in Microorganisms
Following the initial enzymatic attack, the pyridine ring is opened, leading to a cascade of metabolic reactions that ultimately mineralize the compound. Various microorganisms, including bacteria and fungi, utilize different pathways to metabolize pyridine derivatives. nih.gov
The metabolic pathways generally converge on common intermediates. For instance, many pyridine-degrading microorganisms, including species of Arthrobacter, Nocardia, and Pseudomonas, are capable of utilizing these compounds as sole sources of carbon and nitrogen. tandfonline.comresearchgate.net The degradation pathway in Arthrobacter sp. strain 68b consists of four enzymatic steps that conclude with the formation of succinic acid. researchgate.net In some bacteria, the metabolism of pyridine proceeds through ring cleavage between the C-2 and C-3 positions, yielding intermediates like succinate (B1194679) semialdehyde and formamide. researchgate.net
The specific degradation pathway can vary between different types of bacteria. In Gram-negative bacteria, many pyridine derivatives are converted to 2,5-dihydroxypyridine, which is then processed through the maleamate (B1239421) pathway to form fumaric acid. researchgate.net
General Biological Relevance of Pyridine N-Oxides (without specific clinical data)
Pyridine N-oxides are a class of compounds with significant biological relevance, extending beyond direct antimicrobial action. Their unique chemical properties make them valuable in various scientific and industrial applications.
The N-oxide functional group significantly alters the electronic properties of the pyridine ring compared to the parent pyridine molecule. This modification makes the ring more susceptible to both electrophilic and nucleophilic attack, enhancing its reactivity for chemical synthesis. researchgate.net Pyridine N-oxides are often used as intermediates in the synthesis of substituted pyridines, including pharmaceuticals and agrochemicals. niscpr.res.inresearchgate.net For example, 2-chloropyridine (B119429) N-oxide serves as a precursor for the manufacture of commercially important antifungal and antibacterial biocides. dcu.ie
Furthermore, the N-O moiety in pyridine N-oxides possesses a unique functionality that allows it to act as an electron donor, a protecting group, an auxiliary agent, or an oxidant. researchgate.netresearchgate.net The N-oxide group is highly polar and can form strong hydrogen bonds, which can be exploited in drug design to act as bioisosteric replacements for other hydrogen bond acceptors, such as a carbonyl group. nih.govnih.gov This property can enhance the binding affinity of a molecule to its biological target. nih.gov
Some pyridine N-oxides can also be activated by photochemical means, serving as precursors to reactive oxygen species for applications in organic synthesis and chemical biology. chemrxiv.org Their diverse reactivity and biological interactions have established heterocyclic N-oxides as an important scaffold in medicinal chemistry and drug discovery. nih.gov
Advanced Analytical Methodologies for Trace Level Detection
Derivatization Strategies for Enhanced Analysis
For compounds that may exhibit poor chromatographic behavior or low volatility, derivatization is a key strategy to improve their analytical properties, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The hydroxyl group in 2-Chloro-5-hydroxypyridine (B185701) 1-oxide makes it a prime candidate for derivatization.
Derivatization can enhance analysis by:
Increasing Volatility: By replacing the polar hydroxyl group with a less polar functional group, the volatility of the analyte is increased, making it suitable for GC analysis.
Improving Thermal Stability: Derivatization can protect the analyte from degradation at the high temperatures used in the GC inlet and column.
Enhancing Mass Spectrometric Detection: The derivatizing agent can introduce a fragment into the molecule that produces a characteristic and high-intensity ion in the mass spectrum, improving sensitivity and selectivity.
A common derivatization approach for hydroxyl groups is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.
Illustrative Derivatization Reaction:
This reaction would likely be carried out in an appropriate solvent, such as acetonitrile (B52724) or pyridine (B92270), and may require heating to ensure complete reaction. The resulting TMS ether is significantly more volatile and less polar than the parent compound, making it amenable to GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For the analysis of derivatized 2-Chloro-5-hydroxypyridine 1-oxide, a typical GC-MS system would be configured as follows:
| GC-MS Parameter | Illustrative Condition | Rationale |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation for a wide range of organic molecules. |
| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column for trace level detection. |
| Inlet Temperature | 250 - 280 °C | To ensure rapid volatilization of the derivatized analyte without thermal degradation. |
| Oven Temperature Program | Start at a lower temperature (e.g., 70 °C), hold for a short period, then ramp up to a higher temperature (e.g., 300 °C) | To separate the analyte from the solvent and other matrix components based on boiling points. |
| Carrier Gas | Helium at a constant flow rate | Inert gas that carries the sample through the column. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Analyzer | Quadrupole or Ion Trap | For filtering and detecting the mass-to-charge ratio of the ions. |
| Detection Mode | Selected Ion Monitoring (SIM) | For trace level quantification, monitoring specific ions of the derivatized analyte increases sensitivity and reduces interference from co-eluting compounds. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is an alternative and often more direct method for the analysis of polar and non-volatile compounds like this compound, as it typically does not require derivatization.
A study on distinguishing N-oxides from hydroxylated compounds using LC-MS/MS found that under electrospray ionization (ESI), N-oxides predominantly form [M+H]⁺ ions with minimal fragmentation. In contrast, under atmospheric pressure chemical ionization (APCI), N-oxides can produce distinct [M+H-O]⁺ ions, which can be a useful diagnostic tool.
The LC-MS/MS method for this compound would involve optimizing several parameters:
| LC-MS/MS Parameter | Illustrative Condition | Rationale |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an additive like formic acid or ammonium (B1175870) formate | To facilitate analyte elution and improve ionization efficiency. |
| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode | ESI is well-suited for polar molecules and is expected to efficiently ionize the pyridine N-oxide moiety to form [M+H]⁺. |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | QqQ is ideal for targeted quantification using Multiple Reaction Monitoring (MRM), while Q-TOF provides high-resolution mass accuracy for identification. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive quantification by monitoring a specific precursor ion to product ion transition. |
For this compound (molecular weight approximately 145.5 g/mol ), a potential MRM transition could involve the fragmentation of the protonated molecule ([M+H]⁺ at m/z 146) to a characteristic product ion.
Method Validation and Quantification Approaches
Once a suitable GC-MS or LC-MS/MS method is developed, it must be validated to ensure its reliability for the intended application. Method validation is a process that demonstrates that the analytical procedure is suitable for its purpose. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in a given range. This is typically assessed by analyzing a series of standards at different concentrations and performing a linear regression.
Accuracy: The closeness of the measured value to the true value. It is often determined by analyzing a sample with a known concentration (a certified reference material or a spiked sample) and comparing the measured concentration to the known concentration.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
Quantification is typically performed using a calibration curve constructed from the analysis of standards of known concentrations. An internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is often added to all samples and standards to correct for variations in sample preparation and instrument response.
Future Research Directions and Potential Academic Impact
Exploration of Novel Synthetic Routes
The development of efficient and scalable synthetic methodologies for 2-Chloro-5-hydroxypyridine (B185701) 1-oxide is a fundamental prerequisite for its widespread investigation and application. Future research in this area will likely diverge from the traditional oxidation of the parent pyridine (B92270), exploring more innovative and sustainable approaches.
A primary focus will be the direct and selective oxidation of 2-chloro-5-hydroxypyridine. While various oxidizing agents are known to convert pyridines to their corresponding N-oxides, identifying conditions that are compatible with the chloro and hydroxyl substituents will be crucial to avoid side reactions and ensure high yields. arkat-usa.org The use of milder and more selective oxidizing agents, such as those based on rhenium or other transition metals, could offer significant advantages over traditional peroxy acids. researchgate.net
Furthermore, the exploration of "de novo" synthesis, building the ring system with the N-oxide functionality already in place, presents an exciting avenue. This could involve the condensation of smaller, functionalized building blocks, potentially offering a more convergent and flexible route to a variety of substituted pyridine N-oxides.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Direct Oxidation | Atom economy, potentially fewer steps. | Chemoselectivity, avoiding over-oxidation or degradation. |
| "De Novo" Synthesis | High flexibility for analogue synthesis. | Complexity of starting materials and reaction cascades. |
| Flow Chemistry | Improved safety, scalability, and process control. | Initial optimization of reaction parameters. |
Deeper Understanding of Reaction Mechanisms
A thorough understanding of the reaction mechanisms governing the behavior of 2-Chloro-5-hydroxypyridine 1-oxide is paramount for predicting its reactivity and designing novel transformations. The interplay between the electron-withdrawing chlorine atom, the electron-donating hydroxyl group, and the unique electronic nature of the N-oxide moiety creates a complex and fascinating chemical entity.
Future mechanistic studies will likely employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational modeling. These investigations will aim to elucidate the electronic structure of the molecule and its influence on various reaction pathways. For instance, understanding how the substituents affect the nucleophilicity and electrophilicity of the pyridine ring and the N-oxide oxygen atom will be critical for predicting its behavior in different chemical environments.
Development of Advanced Catalytic Systems
The field of catalysis offers a significant opportunity for the application of this compound. Its ability to act as a ligand for transition metals, or even as an organocatalyst itself, opens up a wide range of possibilities.
Research in this domain could focus on the design of novel metal complexes where this compound serves as a tunable ligand. The electronic properties of the ligand can be systematically altered by modifying the substituents, thereby influencing the catalytic activity and selectivity of the metal center. Such catalytic systems could find applications in a variety of organic transformations, including cross-coupling reactions and asymmetric synthesis.
Furthermore, the potential for this compound and its derivatives to act as organocatalysts should be explored. The N-oxide functionality is known to participate in a range of catalytic cycles, and the specific substitution pattern of this molecule could lead to novel and highly selective catalytic processes.
Design of New Functional Materials and Probes
The unique structural and electronic features of this compound make it an attractive building block for the creation of advanced functional materials and molecular probes. The presence of multiple functional groups provides handles for incorporation into larger molecular architectures, such as polymers and metal-organic frameworks (MOFs).
Future research could target the synthesis of polymers containing the this compound moiety, with the aim of developing materials with tailored optical, electronic, or thermal properties. For example, the N-oxide group could be exploited for its ability to form hydrogen bonds, leading to materials with specific self-assembling properties.
In the realm of molecular probes, the pyridine N-oxide scaffold can be functionalized to create sensors for the detection of specific analytes. The electronic properties of the ring system are sensitive to its environment, and changes in fluorescence or color upon binding to a target molecule could form the basis of a highly sensitive detection method.
Continued Mechanistic Investigations in Biological Systems
While the biological activity of this compound is yet to be extensively studied, the known biological roles of other pyridine N-oxides suggest that this is a promising area for future investigation. Pyridine N-oxides are found in a number of biologically active compounds and can influence properties such as solubility and metabolic stability. scripps.edu
Future research should focus on elucidating the interactions of this compound with biological macromolecules, such as enzymes and receptors. Understanding these interactions at a molecular level is the first step towards the rational design of new therapeutic agents or biological tools. Mechanistic studies could involve a range of techniques, from in vitro assays with purified proteins to cell-based studies and in vivo models. The potential for this compound to exhibit antifungal or antibacterial properties, similar to its non-oxidized precursor, warrants thorough investigation. guidechem.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-5-hydroxypyridine 1-oxide, and how can purity be optimized?
- Methodology : The compound is synthesized via halogenation and oxidation of pyridine derivatives. A validated route involves starting with 3-iodo-6-chloropyridine, followed by hydroxylation and subsequent oxidation to the N-oxide . Purity optimization requires controlled reaction conditions (e.g., inert atmosphere, stoichiometric monitoring) and purification via recrystallization or column chromatography (silica gel, eluent: chloroform/methanol). HPLC analysis (C18 column, UV detection at 254 nm) is recommended for purity assessment .
Q. How is the molecular structure of this compound characterized?
- Methodology : Use a combination of:
- Spectroscopy : H/C NMR (DMSO-d6 solvent) to confirm substitution patterns and hydroxyl/N-oxide groups.
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (129.54 g/mol) and isotopic distribution .
- X-ray crystallography : For definitive confirmation of the N-oxide configuration and bond angles .
Q. What preliminary biological activities have been reported for this compound?
- Methodology : Screen for antifungal activity using Alternaria alternata models. Prepare agar plates with varying concentrations (10–100 µM) and assess growth inhibition over 72 hours. Mutants lacking the AaMFS54 transporter show heightened sensitivity, indicating a role in fungal virulence . For antioxidant potential, use DPPH/ABTS radical scavenging assays (IC values reported in derivatives) .
Advanced Research Questions
Q. How does this compound induce oxidative stress responses in fungi?
- Methodology : Conduct transcriptomic profiling (RNA-seq) of A. alternata exposed to sublethal doses. Key pathways involve MAP kinase cascades (e.g., Hog1/Slt2) and the Yap1 transcription regulator. Validate via knockout mutants: ΔYap1 strains exhibit reduced tolerance, confirming oxidative stress mediation . Complementary assays (e.g., ROS detection with DCFH-DA dye) quantify intracellular oxidative bursts .
Q. How to resolve contradictions in reported antiglycation activity of derivatives?
- Methodology : Discrepancies in IC values (e.g., 240 µM vs. inactive derivatives) may arise from assay conditions. Standardize protocols:
- Use bovine serum albumin (BSA)/glucose/fructose models incubated at 37°C for 14 days.
- Measure advanced glycation end-products (AGEs) via fluorescence (ex/em: 370/440 nm) .
- Control for solvent interference (DMSO ≤1%) and validate with positive controls (aminoguanidine).
Q. What computational strategies predict reactivity for designing novel derivatives?
- Methodology :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C-2 for nucleophilic substitution).
- Molecular docking : Simulate interactions with fungal targets (e.g., BTK kinase for inhibitor design) using AutoDock Vina. Prioritize derivatives with ΔG < -7 kcal/mol .
- ADMET prediction : SwissADME to assess bioavailability and toxicity risks (e.g., blood-brain barrier penetration) .
Q. Why do substitution reactions at C-2 yield variable byproducts, and how can selectivity be improved?
- Methodology : Competing pathways (e.g., elimination vs. substitution) depend on reaction conditions.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor SNAr mechanisms.
- Catalysis : Add KI to enhance chloride displacement in Suzuki-Miyaura couplings .
- Monitoring : Use in-situ FTIR to track intermediate formation (e.g., nitroso intermediates during oxidation) .
Key Challenges and Future Directions
- Synthetic Scalability : Optimize one-pot synthesis to reduce steps and improve atom economy .
- Mechanistic Ambiguities : Elucidate the role of N-oxide in electron transfer for perovskite solar cell applications .
- Ecotoxicology : Assess environmental persistence using OECD 301 biodegradation tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
